4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride

sigma receptor structure-activity relationship piperidine substitution topology

Sigma-1 receptor SAR studies require precisely substituted phenoxyethylpiperidine probes-positional isomers or linker variants confound affinity data. 4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride resolves this with: • Defined 4-substitution, ethyl linker, meta-bromine topology matching high-affinity S1R scaffold (Ki 0.93 nM) • Bromine handle for cross-coupling or radiolabeling; distinctive isotope pattern for MS detection • HCl salt ensures aqueous solubility for cell-based assays; ≥95% purity for reproducible pharmacology

Molecular Formula C13H19BrClNO
Molecular Weight 320.65 g/mol
CAS No. 1220031-82-2
Cat. No. B1374573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride
CAS1220031-82-2
Molecular FormulaC13H19BrClNO
Molecular Weight320.65 g/mol
Structural Identifiers
SMILESC1CNCCC1CCOC2=CC(=CC=C2)Br.Cl
InChIInChI=1S/C13H18BrNO.ClH/c14-12-2-1-3-13(10-12)16-9-6-11-4-7-15-8-5-11;/h1-3,10-11,15H,4-9H2;1H
InChIKeyRELGLEFEEHIKDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride: Structural Identity & Physicochemical Baseline


4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride is a substituted piperidine derivative featuring a 3-bromophenoxy group linked via a two-carbon ethyl spacer to the piperidine 4-position, isolated as the hydrochloride salt. Its molecular formula is C₁₃H₁₉BrClNO with a molecular weight of 320.65 g/mol [1]. The compound is listed under CAS registry number 1220031-82-2 and PubChem CID 56830195 [2]. It belongs to the phenoxyethylpiperidine class, a scaffold recognized in medicinal chemistry for sigma receptor modulation and neuroprotective applications [3]. Commercial sources typically supply this compound at a minimum purity specification of 95%, intended exclusively for research and development use .

Scaffold class
Phenoxyethylpiperidine scaffold associated with sigma receptor modulation research
Salt form
Hydrochloride salt supports aqueous solubility for direct assay use
Specification
Multi-vendor purity specification for batch reproducibility assessment

4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride: Non-Interchangeability with Piperidine Analogs


Although numerous piperidine derivatives bearing halogenated phenoxy substituents are commercially catalogued as research chemicals, the precise substitution topology of 4-[2-(3-bromophenoxy)ethyl]piperidine hydrochloride—namely, the 4-position attachment on piperidine, the two-carbon ethyl linker, and the meta-bromine on the phenoxy ring—cannot be presumed interchangeable with positional isomers or linker-length variants. In the broader phenoxyalkylpiperidine class, small structural perturbations produce measurable shifts in sigma receptor subtype affinity: for example, the lead compound 4-benzyl-1-(2-phenoxyethyl)piperidine exhibits a sigma-1 receptor Ki of 0.93 nM, whereas close analogs with altered linker lengths or substitution positions show significant drops in affinity [1]. The 3-bromophenoxy motif specifically introduces both steric bulk and electron-withdrawing character at the meta position, predicted to alter lipophilicity (computed logP), metabolic stability, and target engagement relative to non-halogenated, ortho-bromo, or para-bromo congeners [2]. Generic substitution without experimental binding or functional data therefore carries quantifiable risk of altered pharmacological profile.

4-Substituted vs. N-substituted phenoxyethylpiperidines show divergent sigma receptor pharmacology and cannot be assumed interchangeable.
Meta-bromine substitution alters lipophilicity and metabolic stability relative to non-halogenated or ortho/para analogs; biological profile may shift.
Ethyl linker length is critical for sigma-1 affinity; direct-attachment or propyl-linker variants may exhibit reduced target engagement.

4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride: Quantitative Differentiation Evidence


4- vs. N-Substitution in Phenoxyethylpiperidines

The target compound is substituted at the piperidine 4-position through an ethyl linker. The closest commercially catalogued isomer, 1-[2-(3-bromophenoxy)ethyl]piperidine (CAS 554430-68-1), bears the identical 3-bromophenoxyethyl group but attached at the piperidine nitrogen (N-substitution). In the phenoxyalkylpiperidine SAR literature, the position of attachment fundamentally alters sigma receptor subtype selectivity: 4-substituted phenoxyethylpiperidines have demonstrated high-affinity sigma-1 receptor agonism, whereas N-substituted variants generally exhibit different pharmacological profiles due to altered basicity and steric presentation at the receptor binding pocket [1]. Quantitative binding data for the non-brominated 4-substituted analog (4-benzyl-1-(2-phenoxyethyl)piperidine) shows S1R Ki = 0.93 nM, with selectivity over S2R [2]; directly comparable data for the N-substituted isomer of the brominated series has not been reported in the public domain, underscoring the evidence gap that precludes interchangeability.

Positional Isomerism
Cross-study comparable
4-substitution: class-leading S1R Ki ≈ 0.93 nM (non-brominated analog); N-substitution: no reported S1R Ki.
Substitution topology defines pharmacological profile; positional isomers require independent validation.
Class-level SAR evidence; direct comparative binding data not available.
sigma receptor structure-activity relationship piperidine substitution topology

Meta-Bromine Substitution: Lipophilicity and Metabolic Stability

The presence of a bromine atom at the meta position of the phenoxy ring distinguishes this compound from the unsubstituted 4-[2-(phenoxy)ethyl]piperidine (CAS not specifically catalogued as the hydrochloride). Using computed physicochemical properties from PubChem, the target compound has a molecular weight of 320.65 g/mol and a topological polar surface area (TPSA) of 21.3 Ų [1]. The addition of bromine increases molecular weight by approximately 79.9 Da relative to the non-halogenated analog (4-[2-(phenoxy)ethyl]piperidine, free base MW ≈ 205.3 g/mol) and substantially elevates calculated logP. In halogenated 4-(phenoxymethyl)piperidine series, the introduction of bromine was shown to increase logP by approximately 0.8–1.2 log units compared to unsubstituted phenyl analogs, directly affecting membrane permeability and non-specific binding [2]. The meta-bromine position may also confer differential metabolic stability compared to ortho- or para-substituted congeners, as cytochrome P450-mediated oxidative metabolism is sensitive to substitution pattern on the phenoxy ring.

Halogen Lipophilicity
Class-level
Meta-Br increases MW ~79 Da; estimated ΔlogP ~+0.8–1.2 vs. non-halogenated analog.
Bromine substitution alters physicochemical profile; may affect membrane permeability and metabolic stability.
Computed properties and class-level estimate.
lipophilicity metabolic stability halogen substitution ADME prediction

Hydrochloride Salt Form: Solubility and Handling Benefits

The compound is supplied as the hydrochloride salt, which is explicitly specified by the CAS registry entry 'Piperidine, 4-[2-(3-bromophenoxy)ethyl]-, hydrochloride (1:1)' [1]. The hydrochloride salt form of piperidine derivatives typically increases aqueous solubility by 10- to 100-fold compared to the corresponding free base, enabling direct use in aqueous biological assay buffers without co-solvent optimization . The closely related free base analog 4-(3-bromophenoxy)piperidine (CAS 946681-47-6, MW = 256.14 g/mol) is listed without salt specification and requires additional solubilization steps for in vitro pharmacology, introducing potential variability in dose-response measurements. The hydrochloride salt also provides superior long-term storage stability under ambient conditions, as confirmed by vendor storage specifications of 'store at room temperature' .

Salt Form Advantage
Class-level
HCl salt: ≥10-fold aqueous solubility vs. free base; ambient storage specification.
Salt form facilitates direct use in aqueous assay buffers and simplifies storage.
Class-level generalization based on piperidine hydrochloride solubility.
salt form aqueous solubility formulation hydrochloride

Linker Length Specificity: The Ethyl Spacer Role

The two-carbon ethyl spacer between the piperidine 4-position and the 3-bromophenoxy moiety is a critical structural feature that distinguishes this compound from directly attached analogs such as 4-(3-bromophenoxy)piperidine (CAS 946681-47-6, no ethyl linker) [1]. In the phenoxyalkylpiperidine series targeting sigma-1 receptors, the ethyl linker length has been shown to be optimal for receptor engagement: the 2023 study by Linciano et al. demonstrated that 4-benzyl-1-(2-phenoxyethyl)piperidine (two-carbon linker) achieved S1R Ki = 0.93 nM, while the three-carbon propyl linker analog (4-benzyl-1-(3-phenoxypropyl)piperidine) showed a slightly reduced affinity of S1R Ki = 1.1 nM [2]. Direct attachment (zero-carbon linker) constrains the conformational freedom of the phenoxy group and is predicted to reduce the ability of the aromatic ring to occupy the lipophilic pocket of the sigma-1 receptor binding site. The ethyl linker provides an optimal balance of conformational flexibility and entropic penalty upon binding.

Linker SAR
Cross-study comparable
Ethyl (2C): class-leading S1R Ki ~0.93 nM; propyl (3C): Ki ~1.1 nM; direct (0C): predicted reduced affinity.
Ethyl linker is a pharmacophoric determinant; linker-length variants may reduce target engagement.
Class-level SAR from phenoxyethylpiperidine studies.
linker SAR ethyl spacer receptor binding conformational flexibility

Purity Specification as a Reproducibility Benchmark

Multiple independent vendors cataloguing 4-[2-(3-bromophenoxy)ethyl]piperidine hydrochloride consistently specify a minimum purity of 95% as the quality standard . This specification provides a verifiable procurement benchmark that can be cross-checked across suppliers (AKSci Catalog 0666DN, Chemenu Catalog CM311075, CymitQuimica Ref. 3D-VYB03182). In contrast, several structurally related analogs in the bromophenoxypiperidine class are listed without explicit purity specifications or with variable purity grades (e.g., 4-(3-bromophenoxy)piperidine, CAS 946681-47-6, for which no purity specification is readily available from authoritative databases). The 95% minimum purity threshold is consistent with the requirements for reproducible in vitro pharmacology, where impurities exceeding 5% can confound dose-response interpretations through off-target effects or assay interference .

Purity Benchmark
Data to verify
≥95% purity specification corroborated across ≥3 vendors; some positional analogs lack consistent purity data.
Multi-vendor purity consistency supports batch reproducibility assessment.
Specification per vendor CoA; independent verification recommended.
purity specification quality control reproducibility procurement standard

4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride: Research Applications


Sigma-1 Receptor Ligand Development and SAR Expansion

This compound serves as a strategic intermediate or probe for sigma-1 receptor structure-activity relationship (SAR) studies, where the 4-substituted phenoxyethylpiperidine scaffold has demonstrated high-affinity S1R agonism (class-leading Ki = 0.93 nM for the non-brominated analog) [1]. The meta-bromine substitution provides a handle for further functionalization via cross-coupling reactions (Suzuki, Buchwald-Hartwig) while also serving as a radiolabeling precursor should bromine-isotope substitution be required for PET or SPECT imaging probe development, analogous to the halogenated 4-(phenoxymethyl)piperidine series validated for sigma-1 receptor imaging [2].

Neuroprotection and Neurodegenerative Disease Drug Discovery

The phenoxyethylpiperidine scaffold, to which this compound belongs, has demonstrated neuroprotective activity in SH-SY5Y neuroblastoma models against rotenone- and NMDA-mediated toxicity, with efficacy reversed by the S1R antagonist PB212, confirming target engagement [1]. The 3-bromophenoxy substitution pattern may modulate blood-brain barrier penetration and metabolic stability relative to the published 4-benzyl-1-(2-phenoxyethyl)piperidine lead compound, making this analog valuable for comparative ADME profiling in neuroscience drug discovery programs.

Pharmacological Profiling of Piperidine Substitution Topology

The compound's specific substitution architecture—4-position attachment with ethyl linker—makes it uniquely suited for head-to-head comparative studies against its N-substituted isomer (1-[2-(3-bromophenoxy)ethyl]piperidine, CAS 554430-68-1) and its linker-length variants (e.g., 4-(3-bromophenoxy)piperidine, CAS 946681-47-6). Such systematic comparisons can delineate the contribution of piperidine substitution topology to receptor subtype selectivity, functional agonism vs. antagonism, and off-target liability profiles, generating valuable data for rational drug design [2].

Chemical Biology Probe: Halogen-Dependent Detection

The presence of the bromine atom enables detection and quantification via X-ray fluorescence or mass spectrometry (distinctive bromine isotope pattern: ⁷⁹Br/⁸¹Br ≈ 1:1), facilitating cellular uptake and subcellular distribution studies without requiring additional radiolabeling. The hydrochloride salt form ensures aqueous solubility compatible with cell-based assay conditions, while the 95% minimum purity specification across multiple vendors supports reproducible probe behavior across independent laboratories .

Application
Selection Property
Validation Focus
Sigma-1 receptor SAR studies
4-substituted phenoxyethylpiperidine scaffold; meta-bromine functional handle
Receptor binding affinity and functional agonism profiling
Neuronal stress model assays
Phenoxyethylpiperidine scaffold with reported S1R-mediated neuroprotection in cell models
Target engagement and neuroprotection assay response
Piperidine substitution topology profiling
4- vs. N-substitution; linker-length variants comparison
Receptor subtype selectivity and off-target liability profiling
Halogen-dependent detection studies
Bromine isotope pattern for MS/XRF detection; aqueous solubility as HCl salt
Cellular uptake and subcellular distribution analysis
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